molecular formula C6H4BrClFN B037690 4-Bromo-3-chloro-2-fluoroaniline CAS No. 115843-99-7

4-Bromo-3-chloro-2-fluoroaniline

Cat. No.: B037690
CAS No.: 115843-99-7
M. Wt: 224.46 g/mol
InChI Key: WYXZIQDHENNEPU-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN and a molecular weight of 224.46 g/mol It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 4-Bromo-3-chloro-2-fluoroaniline are not well-documented in the literature. It is known that aniline derivatives can interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure and functional groups of the aniline derivative .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. This includes data on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the sequential halogenation of 2-fluoroaniline. The process begins with the bromination of 2-fluoroaniline to form 4-bromo-2-fluoroaniline, followed by chlorination to yield this compound . The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-fluoroaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives with fewer halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted anilines with different functional groups replacing the halogens.

    Oxidation: Products include nitroanilines or nitrosoanilines.

    Reduction: Products include partially or fully dehalogenated anilines.

Scientific Research Applications

4-Bromo-3-chloro-2-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a building block for the development of new drugs with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-5-fluoroaniline
  • 4-Bromo-5-chloro-2-fluoroaniline
  • 3-Bromo-2-chloro-4-fluoroaniline
  • 2-Bromo-5-chloro-4-fluoroaniline

Uniqueness

4-Bromo-3-chloro-2-fluoroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.

Biological Activity

4-Bromo-3-chloro-2-fluoroaniline is an organic compound with a molecular formula of C₆H₄BrClFN. This compound, classified as a halogenated aniline derivative, exhibits significant potential in various biological applications due to its unique structure and reactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features three halogen substituents: bromine, chlorine, and fluorine, attached to an aniline backbone. This combination influences its electronic properties and reactivity, making it a valuable building block in pharmaceutical synthesis and material science.

Substituent Type Effect on Activity
BromineHalogenIncreases reactivity; potential for covalent bonding
ChlorineHalogenModulates electronic properties; enhances biological interactions
FluorineHalogenInfluences solubility and metabolic stability

The biological activity of this compound is primarily inferred from studies on similar compounds, as specific research on this compound is limited. The following mechanisms are proposed based on analogous halogenated anilines:

  • Target Interactions : The compound likely interacts with various biomolecules, potentially affecting enzyme activity and gene expression.
  • Hydroxylation Pathways : Similar compounds exhibit effects through hydroxylation processes, which could also apply here.
  • Nephrotoxic Effects : Some studies suggest that related compounds may induce nephrotoxicity, possibly through the formation of reactive metabolites.

Pharmacokinetics

While specific pharmacokinetic data for this compound is sparse, related compounds have demonstrated efficient metabolism with significant renal excretion (up to 80% within 24 hours). The metabolic pathways often involve phase 1 reactions leading to hydroxylated products.

Case Studies and Research Findings

  • Antimicrobial Potential : As a building block for pharmaceuticals targeting bacterial infections, this compound has been investigated for its ability to inhibit bacterial growth. Its structural properties allow it to participate in various chemical reactions that enhance its antimicrobial efficacy.
  • Cancer Research Applications : The compound's halogenated nature suggests potential applications in cancer therapies. Halogenated anilines have been studied for their ability to interact with DNA and proteins involved in cancer progression.
  • Structure-Activity Relationship (SAR) Studies : Research indicates that the presence of halogens significantly affects the biological activity of aniline derivatives. For instance, studies show that introducing different halides alters the antagonistic activity against specific receptors, suggesting that this compound may exhibit varied activities depending on its substituents .

The biochemical properties of this compound are not extensively documented; however, it is known that:

  • Enzyme Interactions : Aniline derivatives can interact with enzymes and proteins, influencing metabolic pathways.
  • Potential Toxicity : Like many halogenated compounds, it may pose toxicity risks; thus, handling precautions are necessary.

Properties

IUPAC Name

4-bromo-3-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXZIQDHENNEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382226
Record name 4-bromo-3-chloro-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115843-99-7
Record name 4-bromo-3-chloro-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-chloro-2-fluoroaniline
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Q & A

Q1: What is the role of 4-Bromo-3-chloro-2-fluoroaniline in the synthesis of 2-Chloro-3-fluorobromobenzene?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 2-Chloro-3-fluorobromobenzene. It is synthesized from 3-chloro-2-fluoroaniline via bromination using N-Bromosuccinimide (NBS) . This intermediate then undergoes diazotization with sodium nitrite to yield the final product, 2-Chloro-3-fluorobromobenzene.

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